Methyl 1H-benzimidazole-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69380-73-0 |
|---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl benzimidazole-1-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)11-6-10-7-4-2-3-5-8(7)11/h2-6H,1H3 |
InChI Key |
OJHVSVKKRBFAEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis and Structural Exploration of Methyl 1h Benzimidazole 1 Carboxylate Derivatives
Derivatization at the Benzimidazole (B57391) Nitrogen Atoms (N1 and N3)
The nitrogen atoms of the benzimidazole ring are common sites for derivatization, enabling the introduction of a wide variety of functional groups that can significantly influence the compound's chemical and biological characteristics.
N-Alkylation Strategies
N-alkylation of the benzimidazole core is a fundamental transformation for introducing alkyl groups at the N1 and N3 positions. A prevalent method for the N-alkylation of benzimidazoles involves the use of alkyl halides in the presence of a base. Common bases employed include sodium hydroxide (NaOH) and sodium hydride (NaH), which facilitate the deprotonation of the benzimidazole nitrogen, thereby increasing its nucleophilicity. The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, the reaction of a benzimidazole with an alkyl bromide in the presence of powdered NaOH and a phase-transfer catalyst like tetrabutylammonium bromide has been reported as an effective alkylation method. google.com The use of sodium hydride in THF is another robust system for achieving N-1 selective alkylation of related azole scaffolds. nih.gov
| Alkylating Agent | Base | Solvent | Catalyst | General Conditions | Reference |
| Alkyl Bromide | NaOH (powder) | - | Tetrabutylammonium Bromide | 70-80 °C, 4h | google.com |
| Alkyl Bromide | NaH | THF | - | Room Temp to 50 °C | nih.gov |
| n-Propyl Bromide | NaOH (powder) | - | Tetrabutylammonium Bromide | 70-75 °C, 8h | google.com |
This table presents general conditions for N-alkylation of benzimidazole derivatives based on available literature.
N-Acylation and N-Sulfonylation Protocols
N-acylation introduces an acyl group to the benzimidazole nitrogen, typically by reacting the parent molecule with an acyl chloride or anhydride. These reactions can be catalyzed by bases such as 4-dimethylaminopyridine (DMAP). reddit.com The choice of solvent can influence the reaction's efficiency, with solvents like toluene or dimethylacetamide being employed. reddit.com In some cases, deprotonation of the amine with a strong base like n-butyllithium (nBuLi) prior to the addition of the acyl chloride can facilitate the reaction. reddit.com
N-sulfonylation involves the introduction of a sulfonyl group, which is a key functional group in many biologically active compounds. nih.gov The synthesis of N-sulfonylated benzimidazoles can be achieved by reacting the benzimidazole with a sulfonyl chloride in the presence of a base. For example, the reaction of a 2-substituted benzimidazole with an arylsulfonyl chloride in the presence of sodium hydride in THF has been used to produce N-1-sulfonylated derivatives. nih.gov
| Reagent | Catalyst/Base | Solvent | General Conditions | Product Type | Reference |
| Acyl Chloride | DMAP | Toluene | 90 °C | N-Acyl Derivative | reddit.com |
| Acyl Chloride | nBuLi | THF/DMF | - | N-Acyl Derivative | reddit.com |
| Arylsulfonyl Chloride | NaH | THF | 5-10 °C to Room Temp, 24h | N-Sulfonyl Derivative | nih.gov |
This table summarizes general protocols for N-acylation and N-sulfonylation of benzimidazole derivatives.
Substitution Patterns on the Benzene (B151609) Ring of the Benzimidazole Core
Modification of the benzene portion of the benzimidazole ring system allows for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.
Halogenation Reactions
The introduction of halogen atoms onto the benzene ring of benzimidazole derivatives can be achieved through electrophilic aromatic substitution. Reagents such as N-halosuccinimides (NBS, NCS, NIS) are commonly used for this purpose. nih.govresearchgate.netnih.gov The regioselectivity of the halogenation can be influenced by the reaction conditions and the presence of directing groups. nih.govresearchgate.netnih.gov For instance, palladium-catalyzed C-H activation has been employed for the regioselective halogenation of related heterocyclic systems. nih.govnih.gov In the absence of a catalyst, direct halogenation with N-halosuccinimides can also occur, though the regioselectivity may be less controlled. nih.gov
| Halogenating Agent | Catalyst | Solvent | General Conditions | Reference |
| N-Bromosuccinimide (NBS) | Pd(OAc)₂ | DMF | Microwave, 100 °C, 10 min | nih.gov |
| N-Iodosuccinimide (NIS) | Pd(OAc)₂ | CH₃CN | Microwave, 120 °C, 20 min | nih.gov |
| N-Chlorosuccinimide (NCS) | Pd(OAc)₂ | Dioxane/PTSA | Microwave, 120 °C, 30 min | nih.gov |
This table outlines general conditions for the halogenation of aromatic rings in heterocyclic compounds.
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups onto the benzene ring can be accomplished through various synthetic strategies. Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups, respectively, to an aromatic ring. nih.govlibretexts.orgnih.gov These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org
For the introduction of aryl substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools. nih.govresearchgate.net These reactions typically involve the coupling of a halogenated benzimidazole derivative with a boronic acid (Suzuki) or an organostannane (Stille) in the presence of a palladium catalyst and a base. nih.govresearchgate.net
| Reaction Type | Reagents | Catalyst | General Conditions | Reference |
| Friedel-Crafts Alkylation | Chloroalkane | AlCl₃ | Room Temperature | libretexts.org |
| Friedel-Crafts Acylation | Acyl Chloride | AlCl₃ | Heat | libretexts.org |
| Suzuki Coupling | Arylboronic acid, Base | Pd Catalyst | Varies | researchgate.net |
| Stille Coupling | Organostannane | Pd Catalyst | Varies | nih.gov |
This table provides an overview of methods for introducing alkyl and aryl substituents onto aromatic rings.
Modification of the Methyl Ester Moiety
The methyl ester group of Methyl 1H-benzimidazole-1-carboxylate offers a versatile handle for further derivatization, allowing for the synthesis of a variety of related compounds such as carboxylic acids, other esters, and amides.
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, for example, by treatment with sodium hydroxide in a mixture of methanol and water. chemicalbook.com This carboxylic acid can then serve as a precursor for other derivatives.
Transesterification, the conversion of one ester to another, can occur in the presence of an alcohol and a suitable catalyst. For instance, the presence of methanol in an ethanol solution during a reaction has been noted to cause transesterification of a related benzimidazole ethyl ester to the corresponding methyl ester. google.com
Amidation, the formation of an amide from the ester, can be achieved by reacting the ester with an amine. This reaction can be facilitated by activating the corresponding carboxylic acid (obtained from hydrolysis of the ester) with a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like 4-dimethylaminopyridine (DMAP). google.com Direct amidation of the ester with an amine can also be possible, often requiring more forcing conditions.
| Transformation | Reagents | General Conditions | Product | Reference |
| Hydrolysis | NaOH | MeOH/H₂O, 50 °C, 1h | Carboxylic Acid | chemicalbook.com |
| Transesterification | Alcohol | - | New Ester | google.com |
| Amidation (from acid) | Amine, EDC, DMAP | DMF, Room Temperature | Amide | google.com |
This table summarizes methods for the modification of the methyl ester moiety.
Transesterification Reactions
Transesterification is a fundamental organic reaction for the conversion of one ester to another. In the context of this compound, this reaction would involve the substitution of the methyl group of the carboxylate with a different alkyl or aryl group from an alcohol. This process is typically catalyzed by an acid or a base.
While specific studies detailing the transesterification of this compound are not extensively documented in publicly available research, the general principles of transesterification can be applied. The reaction would likely proceed by treating this compound with an excess of a desired alcohol in the presence of a suitable catalyst.
Table 1: Plausible Transesterification Reactions of this compound
| Entry | Alcohol | Product | Potential Catalyst |
|---|---|---|---|
| 1 | Ethanol | Ethyl 1H-benzimidazole-1-carboxylate | H₂SO₄, NaOH |
| 2 | Propanol | Propyl 1H-benzimidazole-1-carboxylate | H₂SO₄, NaOH |
| 3 | Isopropanol | Isopropyl 1H-benzimidazole-1-carboxylate | H₂SO₄, NaOH |
Note: This table represents theoretically possible reactions based on general chemical principles, as specific experimental data for this compound was not found in the searched literature.
Amidation and Other Carboxylic Acid Derivatives
The conversion of the methyl ester in this compound to an amide or other carboxylic acid derivatives is a key step in the synthesis of a diverse range of potentially bioactive molecules.
Amidation: The direct amidation of this compound with an amine would typically require harsh conditions or the use of a catalyst. A more common approach involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine using a coupling agent. However, direct aminolysis is also a possibility.
Hydrazide Formation: A notable derivative is the carbohydrazide, which can be synthesized from the methyl ester. For instance, a study on the synthesis of novel adamantane-bearing benzimidazole derivatives demonstrated that Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate can be converted to the corresponding 2-(1-adamantyl)-1H-benzimidazole-5(6)-carbohydrazide by treatment with hydrazine hydrate benthamdirect.com. This suggests a viable pathway for the synthesis of 1H-benzimidazole-1-carbohydrazide from this compound. This carbohydrazide can then serve as a versatile intermediate for the synthesis of other derivatives, such as 1,3,4-oxadiazoles benthamdirect.com.
Table 2: Synthesis of Carboxylic Acid Derivatives from a Benzimidazole Methyl Ester
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate | Hydrazine hydrate | 2-(1-adamantyl)-1H-benzimidazole-5(6)-carbohydrazide | benthamdirect.com |
Structure-Activity Relationship (SAR) Studies via Systematic Derivative Synthesis
The systematic synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry, allowing for the elucidation of structure-activity relationships (SAR). While comprehensive SAR studies specifically originating from this compound are limited in the available literature, broader studies on benzimidazole derivatives provide valuable insights into the structural features that govern their biological activity.
Research has shown that substitutions at various positions of the benzimidazole ring significantly influence the pharmacological profile, including antifungal and anticancer activities. For example, the introduction of different substituents at the N-1 and C-2 positions of the benzimidazole scaffold has been a common strategy to modulate biological activity.
In the context of antifungal agents, studies on 5-ethoxycarbonyl-2-(substituted-benzyl or phenoxymethyl)benzimidazoles have been reported, although these derivatives showed no significant activity against several Candida species at the tested concentrations nih.gov. Other research has indicated that certain benzimidazole derivatives exhibit promising antifungal effects nih.gov.
Regarding anticancer activity, numerous benzimidazole derivatives have been investigated. For instance, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been identified as a microtubule inhibitor with cytotoxic effects against breast cancer cells nih.gov. This highlights the potential for modifications at the C-2 and C-5 positions to impart potent anticancer properties. The synthesis of N-substituted benzimidazole derivatives has also been explored, with some compounds showing cytotoxic effects on various cancer cell lines nih.govnveo.orgresearchgate.netnih.govrsc.orgnih.govnih.gov.
Table 3: Examples of Biologically Active Benzimidazole Carboxylate and Carboxamide Derivatives
| Compound | Biological Activity | Key Structural Features | Reference |
|---|---|---|---|
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Anticancer (Microtubule inhibitor) | 2-Aryl and 5-methoxycarbonyl substitution | nih.gov |
| N-substituted benzimidazole carboxamides | Anticancer | Varied substituents on the amide nitrogen and benzimidazole ring | researchgate.net |
The collective findings from various studies on benzimidazole derivatives suggest that the ester or amide functionality, such as that in this compound and its derivatives, can serve as a crucial anchor point for further structural modifications to optimize biological activity. The nature of the substituent at the C-2 position and substitutions on the benzene ring are also critical determinants of the pharmacological profile.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 1h Benzimidazole 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of the ¹H and ¹³C spectra, along with two-dimensional experiments, allows for the unambiguous assignment of all protons and carbons in a molecule.
¹H NMR Spectral Analysis
A ¹H NMR spectrum for Methyl 1H-benzimidazole-1-carboxylate would be expected to show distinct signals for the protons on the benzimidazole (B57391) ring and the methyl group of the carboxylate. The aromatic region would likely display a complex pattern corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling constants would be dictated by the electron-withdrawing nature of the N-carboxylate group. A sharp singlet would be anticipated for the three protons of the methyl ester group. Two-dimensional techniques like Correlation Spectroscopy (COSY) would be instrumental in establishing the connectivity between adjacent protons on the aromatic ring. However, specific, experimentally-derived data for these parameters are not currently available.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, distinct signals would be expected for the carbons of the benzimidazole core, the carbonyl carbon of the carbamate, and the methyl carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would differentiate between methine (CH) and methyl (CH₃) carbons, while Heteronuclear Multiple Quantum Coherence (HMQC) would correlate each proton with its directly attached carbon atom. While a PubChem entry (CID 13338974) for the compound exists, it does not provide accessible, detailed spectral data. nih.gov
Advanced NMR Experiments
For an unambiguous assignment, especially of the quaternary carbons (carbons with no attached protons) like the carbonyl carbon and the two carbons at the fusion of the benzene and imidazole (B134444) rings, advanced experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would be necessary. This technique reveals correlations between protons and carbons over two or three bonds, completing the structural puzzle. No published data from such experiments for this specific molecule could be located.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Analysis of Functional Groups
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the methyl carbamate group. This peak is typically expected in the region of 1700-1750 cm⁻¹. uomustansiriyah.edu.iqnih.govresearchgate.netarxiv.org The spectrum would also feature bands corresponding to C-H stretching of the aromatic and methyl groups, and C=N stretching of the imidazole ring. Aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. mdpi.com Specific experimental IR or Raman data for this compound are not available.
Fingerprint Region Interpretation
The region of an IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. libretexts.orgscribd.comchemguide.co.uk It contains a complex series of absorption bands that are unique to a particular molecule, arising from a combination of stretching and bending vibrations. This region is invaluable for confirming the identity of a compound by comparing its spectrum to that of a known standard. Without a reference spectrum, a detailed interpretation of this region for this compound is not possible.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the structure and molecular weight of compounds. For this compound, various mass spectrometry techniques provide critical data for its characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS provides the exact mass, which serves as a definitive confirmation of its molecular formula, C₉H₈N₂O₂. nih.gov The experimentally determined exact mass is compared to the theoretically calculated mass, with a minimal mass error confirming the compound's identity.
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ nih.gov |
| Calculated Exact Mass | 176.058577502 Da nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Analysis and Molecular Ion Peaks
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by creating gas-phase ions from a liquid solution with minimal fragmentation. nih.gov In ESI-MS, this compound is typically observed as a protonated molecular ion, [M+H]⁺. This primary ion is crucial for confirming the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) experiments, often utilizing collision-induced dissociation (CID), can be performed on the isolated molecular ion to induce fragmentation. semanticscholar.org While specific fragmentation data for this compound is not detailed in the provided literature, a general fragmentation pattern for benzimidazole derivatives can be proposed. The fragmentation pathways are key to elucidating the compound's structural components. The N-protonated ion is often the precursor for fragmentation. nih.gov Common fragmentation would likely involve the loss of neutral molecules from the carbomethoxy group, such as the loss of methanol (CH₃OH, 32 Da) or the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) followed by the loss of carbon monoxide (CO, 28 Da). The stability of the benzimidazole ring means that fragmentation often initiates at the substituent.
Table 2: Expected ESI-MS Ions for this compound
| Ion Description | Proposed Formula | Expected m/z |
|---|---|---|
| Protonated Molecular Ion | [C₉H₈N₂O₂ + H]⁺ | 177.066 |
| Fragment after loss of COOCH₃ | [C₈H₇N₂]⁺ | 119.061 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions.
Electronic Absorption Spectra and Chromophore Analysis
The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* electronic transitions within the benzimidazole ring system, which acts as the primary chromophore. acs.org The benzimidazole core is a significant chromophore found in many biologically active molecules. semanticscholar.org The absorption maxima (λmax) are indicative of the conjugated π-system of the fused benzene and imidazole rings. The position and intensity of these bands can be influenced by the solvent and the substituents attached to the ring. In related benzimidazole derivatives, characteristic absorption peaks are typically observed in the UV region. researchgate.net For instance, studies on similar benzimidazole structures show absorption maxima that are analyzed to understand the electronic properties and energy gaps between molecular orbitals, such as the HOMO-LUMO gap. semanticscholar.org
Table 3: Typical UV-Vis Absorption Data for Benzimidazole Derivatives
| Wavelength Range (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240-250 nm | π → π* | Benzene ring |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and conformation.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. This analysis provides unambiguous structural information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.
Conformation: The spatial orientation of the methyl carboxylate group relative to the planar benzimidazole ring.
Planarity: Confirmation of the planarity of the benzimidazole ring system. researchgate.net
Intermolecular interactions: Identification of forces such as hydrogen bonding or π–π stacking interactions that dictate the crystal packing in the solid state. researchgate.netnih.gov
While the specific crystal structure for this compound is not available in the provided search results, analysis of related benzimidazole derivatives demonstrates the power of this technique. For example, studies on other derivatives have detailed the dihedral angles between different ring systems and the nature of intermolecular hydrogen bonds that form the crystal lattice. nih.govnih.goviucr.org
Table 4: Information Obtainable from Single Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
| Torsion Angles (°) | Defines the conformation around a chemical bond. |
Computational Chemistry and Theoretical Studies of Methyl 1h Benzimidazole 1 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems like Methyl 1H-benzimidazole-1-carboxylate. DFT methods are employed to determine the molecule's optimized geometry, spectroscopic properties, and reactivity patterns with a favorable balance of computational cost and accuracy.
The first step in a computational study is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole (B57391) derivatives, this is often performed using DFT methods, such as the B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p). google.com This process yields crucial structural parameters including bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative Core Structure (Calculated via DFT) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-N (imidazole) | 1.38 | N-C-N | 106.3 | C-N-C-C | -179.6 | | C=N (imidazole) | 1.32 | C-N-C | 127.6 | N-C-C-C | 0.5 | | C-C (benzene) | 1.40 | C-C-C | 120.1 | H-C-C-H | 0.0 | | N-C (substituent) | 1.49 | C-C-N | 127.9 | C-C-N-C | 64.6 | Note: This table presents typical data for a benzimidazole derivative as found in computational studies to illustrate the type of information obtained from geometry optimization. Specific values for this compound would require a dedicated computational study.
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and rocking of different functional groups. For benzimidazole derivatives, characteristic vibrational frequencies include:
C-H Stretching: Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹. google.com
C=O Stretching: The carbonyl (C=O) stretch of the carboxylate group is a strong, characteristic absorption, typically found in the range of 1690–1750 cm⁻¹. Its precise frequency can be influenced by electronic and environmental effects.
C=N and C=C Stretching: Vibrations associated with the fused ring system appear in the 1420-1570 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies.
By comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed bands can be achieved, confirming the molecular structure.
Table 2: Representative Calculated Vibrational Frequencies for a Benzimidazole Carboxylate Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3280 | Symmetric and asymmetric stretching of C-H bonds in the benzene (B151609) ring |
| Aliphatic C-H Stretch | 2950 | Stretching of C-H bonds in the methyl group |
| Carbonyl C=O Stretch | 1708 | Stretching of the ester carbonyl group |
| Imidazole (B134444) C=N Stretch | 1570 | Stretching of the carbon-nitrogen double bond in the imidazole ring |
| Aromatic C=C Stretch | 1420 - 1530 | Stretching vibrations within the aromatic rings |
| C-H Rocking | 1000 - 1300 | Rocking motion of C-H bonds |
Note: These frequencies are based on data for related benzimidazole derivatives and serve as an example of theoretical spectroscopic analysis.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. In benzimidazole derivatives, these regions are typically localized over electronegative atoms like the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group.
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. The hydrogen atoms, particularly those on the benzimidazole ring, typically exhibit positive potential.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions.
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The spatial distribution and energy of these orbitals are calculated using DFT.
For benzimidazole systems, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO may be distributed across the entire molecule or concentrated on specific electron-withdrawing groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions.
Analysis of the HOMO and LUMO provides insight into the electronic transitions and charge transfer possibilities within the molecule.
Table 3: Example Frontier Molecular Orbital Energies for a Benzimidazole Derivative
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.8170 |
| E(LUMO) | -0.8904 |
| HOMO-LUMO Gap (ΔE) | 4.9266 |
Note: This data is for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole and is presented for illustrative purposes.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than FMO analysis alone.
Chemical Hardness (η): Defined as half of the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2), it measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," indicating higher stability and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the ease of electron transfer. "Soft" molecules have a small energy gap and are more reactive.
Electronegativity (χ): Approximated as χ = -(E_HOMO + E_LUMO) / 2, it measures the molecule's ability to attract electrons.
Electrophilicity Index (ω): Calculated as ω = χ² / (2η), this index quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a better electrophile.
These descriptors are crucial for comparing the reactivity of different molecules within a series and for understanding their behavior in chemical reactions.
Table 4: Illustrative Global Reactivity Descriptors for a Benzimidazole Derivative
| Descriptor | Formula | Value (eV) |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.039 |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.519 |
| Softness (S) | 1 / η | 0.396 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.238 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.08 |
Note: This data is for the related compound Benomyl and serves as a representative example.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate the intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of charge transfer, hyperconjugation, and the delocalization of electron density within a molecular system.
Charge Transfer Interactions and Hybridization Analysis
In the benzimidazole ring system, key interactions involve the transfer of electron density from lone pair (LP) orbitals of nitrogen and oxygen atoms to the antibonding π* and σ* orbitals of the ring and the carboxylate group. For instance, studies on related compounds show strong stabilization from the delocalization of π-electrons across the fused ring system, which is a hallmark of aromatic compounds. nih.gov The lone pair on the imidazole nitrogen (N1) and the oxygen atoms of the carboxylate group are primary electron donors.
Key charge transfer interactions observed in similar benzimidazole structures include:
π → π *: These interactions within the benzene and imidazole rings are fundamental to the aromaticity and stability of the core structure.
LP(N) → π *: The lone pair electrons on the nitrogen atoms contribute significantly to the π-system of the ring, enhancing electron delocalization.
LP(O) → σ : Lone pairs on the carbonyl and methoxy (B1213986) oxygens of the carboxylate group engage in hyperconjugative interactions with adjacent antibonding orbitals, such as σ(N-C) or σ*(C-C).
One study on N-butyl-1H-benzimidazole showed that the delocalization of a σ-electron from a σ (C1–C2) bond is distributed into antibonding σ* (C1–C6), σ* (C1–N26), and σ* (C6–H11) orbitals, leading to stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. nih.gov For derivatives of methyl benzimidazole carboxylate, electronic transitions like LP1 (N13) → π*(C12–C18) can exhibit high stabilization energies (e.g., 18.19 kcal/mol), indicating that prolonged hyperconjugation plays a major role in the stability of these molecules. nih.gov
Hybridization analysis derived from NBO calculations confirms the sp² character of the carbon and nitrogen atoms within the aromatic benzimidazole ring, consistent with its planar geometry. The carbon atom of the carboxylate group's carbonyl is also sp² hybridized, while the methyl carbon is sp³ hybridized.
Table 1: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Benzimidazole Derivatives Data is illustrative and based on findings for analogous structures.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | π* (C2-N3) | ~20-50 | Lone Pair Donation |
| LP (O_carbonyl) | σ* (C_carbonyl-C_ring) | ~5-15 | Hyperconjugation |
| π (C4-C5) | π* (C6-C7) | ~15-25 | π-Delocalization |
| LP (N13) | π* (C12–C18) | 18.19 | Intramolecular Charge Transfer |
| LP2 (O27) | σ* (N26–O28) | 10.33 | Hyperconjugation |
Intermolecular Bonding and Stability Assessment
While NBO analysis primarily details intramolecular interactions, the resulting charge distribution is fundamental to understanding intermolecular forces. The stability of the crystalline structure of benzimidazole derivatives is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.
Theoretical studies employ techniques like Hirshfeld surface analysis to visualize and quantify these intermolecular contacts. researchgate.net For a molecule like this compound, the presence of the polar carboxylate group and the aromatic rings creates distinct regions of positive and negative electrostatic potential. The nitrogen atoms of the imidazole ring and the carbonyl oxygen can act as hydrogen bond acceptors, while C-H bonds on the aromatic ring can act as weak hydrogen bond donors.
Nonlinear Optical (NLO) Properties Prediction
Computational chemistry is a vital tool for predicting the Nonlinear Optical (NLO) properties of molecules, guiding the design of new materials for applications in optoelectronics and photonics. biointerfaceresearch.com Benzimidazole derivatives are of significant interest due to their extended π-conjugated systems, which can be tailored to enhance NLO responses. researchgate.net
The NLO properties of a molecule are described by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters are calculated using quantum chemical methods, typically Density Functional Theory (DFT), by applying an external electric field and calculating the energy response.
Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). A large β value is a key indicator of a promising NLO material.
Theoretical studies on benzimidazole derivatives show that their NLO properties are highly tunable. nih.gov The introduction of electron-donating groups (D) and electron-accepting groups (A) at different positions on the benzimidazole scaffold can create a D-π-A structure, which facilitates intramolecular charge transfer upon excitation and significantly enhances the hyperpolarizability. bohrium.com The carboxylate group in this compound can act as an electron-accepting moiety.
Calculations for a series of N-1-sulfonyl substituted methyl benzimidazole-carboxylates showed that modifications to the substituent groups led to a wide range of predicted NLO responses. For example, dipole moment values were calculated to be in the range of 2.33 to 7.49 D, and the total first hyperpolarizability (β_tot) was found to be significantly influenced by the nature of the substituents. nih.gov Molecules with strong donor and acceptor groups separated by the conjugated system typically exhibit the largest β values, making them attractive NLO candidates. nih.gov
Table 2: Predicted NLO Properties for Representative Benzimidazole Derivatives Calculated using DFT methods (e.g., CAM-B3LYP, M06). Values are illustrative of the range found in the literature.
| Compound Derivative | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (x 10⁻²³ esu) | Total First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) |
| Derivative 2a | 4.15 | 4.198 | High |
| Derivative 2b | 7.49 | 4.614 | Higher |
| Derivative 2d | 2.33 | 4.142 | Moderate |
| Derivative 2e | 3.04 | 4.866 | High |
Advanced Theoretical Modeling for Reaction Mechanisms
Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the study of transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally. For benzimidazole synthesis and derivatization, DFT calculations are used to map out the potential energy surface of a reaction.
Theoretical modeling can elucidate the step-by-step process of ring formation in the synthesis of the benzimidazole core, such as the condensation of o-phenylenediamines with carboxylic acids or their derivatives. acs.org These models can identify the rate-determining step by calculating the activation energies for each elementary step. For instance, a proposed mechanism for the formation of a benzimidazole derivative involved a nucleophilic attack by an amine group, the loss of a water molecule, and subsequent aromatization, with each step's feasibility and energetics being computationally verifiable. nih.gov
Advanced modeling can predict:
Transition State (TS) Geometries: Identifying the high-energy structures that connect reactants to products.
Activation Energies (Ea): Calculating the energy barrier for a reaction, which determines its rate.
Reaction Pathways: Comparing different possible mechanisms (e.g., concerted vs. stepwise) to determine the most favorable route.
Solvent Effects: Using implicit or explicit solvent models to understand how the reaction environment influences the mechanism and kinetics.
By modeling the reaction mechanism for the synthesis of this compound, researchers can optimize reaction conditions such as temperature, catalyst, and solvent to improve yield and selectivity, thereby accelerating the development of efficient synthetic protocols.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dovepress.com This method is central to drug discovery and is widely applied to benzimidazole derivatives to predict their potential as inhibitors for various biological targets. researchgate.netnih.gov
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, this compound. nih.gov
Docking Algorithm: A sampling algorithm explores various possible binding poses of the ligand within the active site of the protein.
Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction. nih.gov
Docking simulations for various benzimidazole derivatives have predicted strong binding affinities to a range of targets, including kinases, enzymes like Mtb KasA (a target for tuberculosis), and 14-α demethylase (an antifungal target). nih.govresearchgate.net The simulations reveal key intermolecular interactions responsible for binding, such as:
Hydrogen Bonds: Formed between the hydrogen bond donors/acceptors on the ligand (e.g., N-H of the imidazole, C=O of the carboxylate) and amino acid residues in the protein's active site.
Hydrophobic Interactions: Between the aromatic rings of the benzimidazole and nonpolar residues.
π-π Stacking: Interactions between the benzimidazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These simulations provide a structural hypothesis for the molecule's mechanism of action and can guide the rational design of more potent and selective analogs. dovepress.com
Table 3: Example Molecular Docking Results for Benzimidazole Derivatives Against Various Protein Targets Data is illustrative and compiled from various studies on benzimidazole scaffolds.
| Benzimidazole Derivative | Protein Target (PDB ID) | Predicted Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues |
| Substituted Benzimidazole 7 | Mtb KasA (6P9K) | -7.36 | Glu199, Glu200 |
| Substituted Benzimidazole 8 | Mtb KasA (6P9K) | -7.17 | Gly117, Glu120 |
| Benzimidazole-Thiadiazole 5f | 14-α demethylase (CYP51) | -10.928 | Met508 |
| Ursodeoxycholic acid benzimidazole | Imidazoline Receptor (2XCG) | Low Energy | Not Specified |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. researchgate.net MD simulations are crucial for assessing the stability of a predicted binding pose and understanding the flexibility of both the ligand and the receptor. nih.gov
An MD simulation begins with the best-docked pose from a molecular docking study. The complex is placed in a simulated physiological environment (a box of water molecules and ions) and the system's trajectory is calculated by solving Newton's equations of motion for every atom over a set period, typically nanoseconds. researchgate.net
Analysis of the MD trajectory provides insights into:
Structural Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored over time. A stable, low-fluctuation RMSD value suggests that the ligand remains securely bound in its initial pose. researchgate.net
Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues is calculated to identify flexible regions of the protein that may be involved in ligand binding or conformational changes. researchgate.net
Interaction Stability: The persistence of key intermolecular interactions, such as hydrogen bonds, identified in the docking pose is tracked throughout the simulation. A high occupancy of a hydrogen bond indicates a stable and important interaction. researchgate.net
Binding Free Energy: Advanced methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, corroborating the docking scores. ijsrset.com
MD simulations for benzimidazole derivatives have confirmed the stability of their complexes with various protein targets, showing that the key interactions are maintained over the simulation time, thus validating the docking predictions and reinforcing their potential as effective inhibitors. researchgate.netnih.gov
Applications of Methyl 1h Benzimidazole 1 Carboxylate in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Heterocyclic Systems
Methyl 1H-benzimidazole-1-carboxylate can be considered a protected form of benzimidazole (B57391). In principle, the N-methoxycarbonyl group can be readily removed under basic conditions to liberate the N-H bond, allowing for further functionalization. This two-step process (protection-deprotection) allows for selective reactions at other positions of the benzimidazole ring.
Utilization in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. These reactions typically involve the combination of three or more starting materials in a single synthetic operation. While benzimidazole derivatives can be synthesized via MCRs, there is no available research demonstrating the use of this compound as a reactant in these sequences. The N-acyl nature of the compound could potentially influence its reactivity, but its specific utility in this context has not been reported.
Application in Catalyst Development and Ligand Design
The benzimidazole scaffold is a cornerstone in the design of N-heterocyclic carbene (NHC) ligands, which are widely used in transition metal catalysis. These ligands are typically generated from N,N'-disubstituted benzimidazolium salts. While benzimidazole itself is a precursor for such ligands, the presence of the N-methoxycarbonyl group in this compound makes it unsuitable for direct use in the conventional synthesis of NHC ligands. The electronic properties and steric hindrance of the carboxylate group would likely interfere with the coordination to a metal center. No studies have been found that report the use of this compound in catalyst or ligand design.
Precursor for Advanced Materials (e.g., Mesogenic Compounds, Photonic Devices)
Benzimidazole derivatives have shown significant promise in the field of materials science due to their rigid, planar structure and unique electronic properties.
Mesogenic (Liquid Crystal) Compounds: Several studies have demonstrated that molecules incorporating the benzimidazole core can exhibit liquid crystalline (mesogenic) properties iaea.orgrsc.orgnih.gov. These materials have potential applications in display technologies and sensors. For example, a series of 2-(4ʹ-alkoxy-1,1ʹ-biphenyl-4-yl)-1-methyl-1H-1,3-benzimidazole derivatives have been synthesized and shown to display enantiotropic smectic and nematic mesophases researchgate.net. While these examples utilize a methylated benzimidazole core, they are not directly synthesized from this compound. The underlying principle is that the rigid benzimidazole unit, when appropriately substituted with long alkyl or alkoxy chains, can induce the formation of ordered, liquid crystalline phases.
Table 1: Examples of Benzimidazole-Based Liquid Crystalline Compounds
| Compound Class | Mesophase Type | Reference |
|---|---|---|
| 2-pentadecylbenzimidazole | Smectic C | iaea.org |
| Biphenyl benzoate-based benzimidazoles | Smectic A, Nematic | rsc.org |
Photonic Devices: The inherent fluorescence and charge-transport properties of the benzimidazole ring system make it an attractive component for organic light-emitting diodes (OLEDs), fluorescent sensors, and other photonic devices researchgate.netresearchgate.net. The multifunctionality of the benzimidazole unit, including its electron-accepting ability and potential for π-bridging, makes it a valuable structural candidate for optical materials researchgate.net. However, there is no specific literature that cites this compound as a direct precursor for these advanced materials. Research in this area tends to focus on more complex, functionalized benzimidazole derivatives designed to have specific photophysical properties.
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This allows for the rapid generation of analogues for structure-activity relationship studies or for fine-tuning the properties of a material.
While LSF of C-H bonds in complex pharmaceuticals is an active area of research, specific methodologies for the late-stage functionalization of this compound have not been reported. The N-methoxycarbonyl group could potentially act as a directing group for C-H activation at the C7 position, but this has not been demonstrated. More commonly, functionalization of the benzimidazole core is achieved through traditional cross-coupling reactions on halogenated derivatives or via directed C-H activation using other directing groups. The N-carbamate functionality itself is not a widely explored directing group for the benzimidazole system in the context of LSF.
Concluding Remarks and Future Research Directions
Summary of Key Research Findings
Methyl 1H-benzimidazole-1-carboxylate belongs to the benzimidazole (B57391) class of heterocyclic compounds, which are characterized by a fusion of benzene (B151609) and imidazole (B134444) rings. impactfactor.orgrsc.org Research into benzimidazole derivatives has revealed their significant structural versatility and a wide spectrum of pharmacological activities, making them a focal point in medicinal chemistry. impactfactor.orgresearchgate.net The core benzimidazole structure is a key component in various pharmaceuticals with applications including anticancer, anthelmintic, and antiviral treatments. impactfactor.orgijpsjournal.com
The reactivity of the benzimidazole nucleus, including the potential for substitutions at various positions, allows for the creation of a diverse library of compounds with tailored biological activities. The addition of a methyl carboxylate group at the N-1 position, as seen in this compound, modifies the electronic properties and steric profile of the parent molecule, influencing its interactions with biological targets. While extensive research exists for the broader benzimidazole family, specific findings on this compound itself highlight its role as a synthetic intermediate. Its chemical properties are foundational for the development of more complex molecules in pharmaceutical and agrochemical research. The strategic placement of the methyl carboxylate group provides a reactive site for further derivatization.
Key research findings for the benzimidazole class, which provide context for the potential of specific derivatives like this compound, are summarized below.
Table 1: Summary of Research Areas for Benzimidazole Derivatives
| Research Area | Key Findings |
| Medicinal Chemistry | Benzimidazole scaffolds are prevalent in drugs with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov |
| Synthetic Methodologies | Numerous synthetic routes have been developed, from traditional condensation reactions to modern green chemistry approaches, to produce benzimidazole derivatives with high yields and purity. researchgate.netarabjchem.orgresearchgate.net |
| Structural Analysis | Spectroscopic techniques and computational methods are used to characterize the structure and understand the structure-activity relationships (SAR) that govern the biological effects of different derivatives. researchgate.netdoaj.org |
| Materials Science | Benzimidazole derivatives are explored for applications beyond medicine, such as in the development of corrosion inhibitors due to their ability to form protective layers on metal surfaces. researchgate.net |
Emerging Trends in Benzimidazole Carboxylate Chemistry
The field of benzimidazole carboxylate chemistry is continually evolving, driven by the need for more efficient, sustainable, and precise scientific methodologies. Several emerging trends are shaping the current research landscape.
One of the most significant trends is the adoption of green chemistry principles in the synthesis of benzimidazole derivatives. researchgate.netijpsjournal.com This includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and the development of catalytic methods to minimize waste and energy consumption. impactfactor.org These approaches not only reduce the environmental impact of chemical synthesis but also often lead to improved reaction efficiency. impactfactor.org
Microwave-assisted synthesis has revolutionized the production of benzimidazoles. impactfactor.orgresearchgate.net This technique utilizes microwave irradiation to achieve rapid heating, which significantly shortens reaction times and often increases product yields compared to conventional heating methods. impactfactor.orgnih.gov This accessibility has streamlined the creation of diverse benzimidazole libraries for high-throughput screening. researchgate.net
Another key trend is the increasing integration of computational and data-driven techniques in drug discovery. impactfactor.orgresearchgate.net Target-based drug design, high-throughput screening, and computational modeling are accelerating the identification and optimization of new benzimidazole-based therapeutic agents. researchgate.netresearchgate.net These methods allow researchers to predict the biological activity of novel compounds and understand their mechanisms of action at a molecular level.
Furthermore, the development of nanoparticle-based catalysts , particularly those involving transition metals, is a growing area of interest. researchgate.net These catalysts offer high efficiency and can be easily recovered and reused, aligning with the principles of sustainable chemistry. researchgate.net
Future Avenues for Synthetic Innovation and Application Expansion
The future of research on this compound and related compounds is poised for significant advancements in both synthesis and application. Synthetic innovation will likely focus on developing even more sophisticated and sustainable methodologies. This includes the broader application of flow chemistry for continuous manufacturing, which can offer better control over reaction parameters and enhance safety and scalability. Further exploration of biocatalysis and bio-inspired transformations could provide novel, highly selective routes to complex benzimidazole structures. impactfactor.orgresearchgate.net
In terms of applications, the versatility of the benzimidazole scaffold opens up numerous possibilities. A major future direction lies in the realm of personalized medicine , where benzimidazole derivatives could be designed to target specific biomarkers or genetic profiles of diseases. researchgate.net The structural flexibility of these compounds makes them ideal candidates for developing tailored therapies. researchgate.net
Nanotechnology-assisted medication delivery is another promising frontier. researchgate.net Encapsulating benzimidazole-based drugs within nanoparticles could improve their solubility, stability, and pharmacokinetic profiles, leading to more effective and targeted treatments with fewer side effects.
The exploration of benzimidazoles in materials science is also expected to expand. Beyond corrosion inhibitors, their unique electronic and photophysical properties could be harnessed for the development of novel fluorescent probes for ion detection, organic light-emitting diodes (OLEDs), and other advanced materials. mdpi.com The ability of the benzimidazole nucleus to coordinate with metal ions is a key feature that can be exploited in the design of new functional materials and catalysts. mdpi.com Continued investigation into the fundamental chemistry of compounds like this compound will be crucial for unlocking these future innovations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 1H-benzimidazole-1-carboxylate, and how are intermediates validated?
- Methodological Answer : A typical synthesis involves cyclocondensation of o-phenylenediamine derivatives with carbonyl sources (e.g., carbon disulfide or urea) under basic conditions. For example, intermediates like 1H-benzo[d]imidazole-2-thiol (1) can be synthesized by reacting o-phenylenediamine with KOH and CS₂ in ethanol, followed by hydrazine substitution to form hydrazinyl derivatives (e.g., compound (2)) . Intermediates are validated using elemental analysis (±0.4% accuracy), IR (e.g., S-H stretch at 2634 cm⁻¹), and ¹H-NMR (e.g., δ12.31 for S-H protons) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
- ¹H-NMR : Reveals aromatic protons (δ6.5–8.5 ppm) and methyl ester protons (δ3.8–4.0 ppm) .
- ¹³C-NMR : Confirms carbonyl carbons (δ165–170 ppm) and benzimidazole ring carbons (δ115–151 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 177.07 for C₉H₈N₂O₂) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during derivative synthesis be systematically resolved?
- Methodological Answer : Contradictions (e.g., unexpected shifts in NMR or IR bands) require multi-technique cross-validation:
- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles and torsional strain) .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm connectivity in complex derivatives .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
Q. What strategies optimize reaction yields for this compound under catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Ru complexes) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol facilitates hydrazine reactions .
- Temperature Control : Reactions at 50–80°C balance kinetic control and thermal decomposition risks .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects and transition states for reaction pathways .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock .
Q. What approaches mitigate solubility challenges in biological assays involving this compound derivatives?
- Methodological Answer :
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability while reducing aggregation .
- Nanoformulation : Encapsulate derivatives in liposomes or polymeric nanoparticles to improve bioavailability .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points (e.g., 139–143°C in vs. >300°C for similar derivatives ) may arise from polymorphic forms or impurities. Mitigation includes recrystallization (e.g., using ethanol/water) and DSC analysis to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
